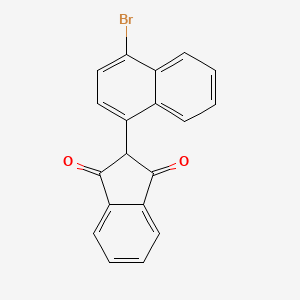![molecular formula C5H8N4O3S2 B12007142 N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 68300-47-0](/img/structure/B12007142.png)
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with the molecular formula C5H8N4O3S2 and a molecular weight of 236.273 g/mol It is known for its unique structure, which includes a thiadiazole ring, a sulfonamide group, and an acetamide group
Métodos De Preparación
The synthesis of N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as an antibacterial and anticancer agent . In medicine, it is explored for its potential use in treating diseases such as glaucoma and metabolic alkalosis . Additionally, it has applications in the industry as a component in the synthesis of other chemical compounds .
Mecanismo De Acción
The mechanism of action of N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in the body . By inhibiting this enzyme, the compound can reduce intraocular pressure in glaucoma patients and correct metabolic alkalosis . The exact molecular pathways involved in its anticancer and antibacterial effects are still under investigation .
Comparación Con Compuestos Similares
N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other similar compounds, such as acetazolamide and sulfamethoxazole . Acetazolamide, like this compound, is a carbonic anhydrase inhibitor used to treat glaucoma and metabolic alkalosis . Sulfamethoxazole is an antibacterial sulfonamide used to treat bacterial infections . The uniqueness of this compound lies in its combined properties of enzyme inhibition and potential anticancer activity .
Propiedades
Número CAS |
68300-47-0 |
|---|---|
Fórmula molecular |
C5H8N4O3S2 |
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
N-[5-(methylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-8-9-5(13-4)14(11,12)6-2/h6H,1-2H3,(H,7,8,10) |
Clave InChI |
BOWMCVIYCOFFNW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN=C(S1)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


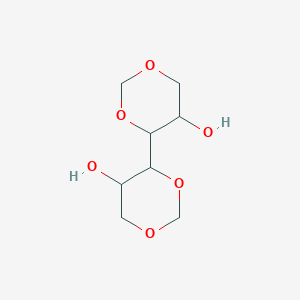
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)
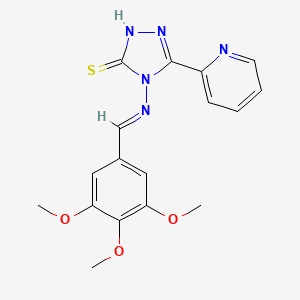
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)
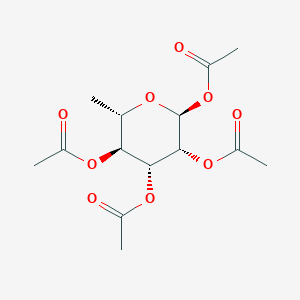

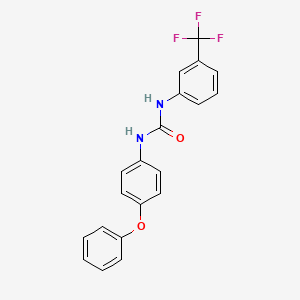
![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)
